4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyridine derivatives, and acetylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its interactions with biological targets may provide insights into new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one” include other pyrrolone derivatives with varying substituents. Examples include:
- 4-acetyl-3-hydroxy-5-phenyl-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-3-hydroxy-5-(4-chlorophenyl)-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “this compound” lies in its specific substituents, which may confer distinct chemical and biological properties. These unique features can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)15-16(12-5-7-14(24-2)8-6-12)20(18(23)17(15)22)13-4-3-9-19-10-13/h3-10,16,22H,1-2H3 |
InChI Key |
JKGHVKVRXZBUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.